molecular formula C11H7BrFNO2 B3295723 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole CAS No. 888723-43-1

3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole

Cat. No.: B3295723
CAS No.: 888723-43-1
M. Wt: 284.08 g/mol
InChI Key: MHGWOWJBQRRVJE-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry. ijpca.orgresearchgate.net Its prevalence is due to a combination of favorable physicochemical properties and the ability to engage in various biological interactions. Isoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, making them attractive cores for drug development. nih.gov

The isoxazole nucleus is a key component in numerous clinically approved drugs, demonstrating its therapeutic value. For instance, Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), and Leflunomide, an antirheumatic agent, both feature an isoxazole ring that is crucial for their biological function. ijpca.orgijpca.org The versatility of the isoxazole scaffold allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. ijpca.org This adaptability has led to the development of isoxazole-containing compounds with a diverse range of biological activities, as highlighted in the table below.

Biological Activity of Isoxazole Derivatives
Anticancer espublisher.comnih.gov
Anti-inflammatory ijpca.org
Antibacterial ijpca.org
Antiviral ijpca.org
Analgesic ijpca.org

The stability of the isoxazole ring, coupled with its capacity for modification, makes it a reliable and valuable starting point for the synthesis of new chemical entities with therapeutic potential. researchgate.net

Role of Halogenated Phenyl Moieties in Molecular Design

The incorporation of halogen atoms, particularly fluorine, into phenyl rings is a widely used strategy in modern drug design. The presence of a 4-fluorophenyl group in the target molecule is a strategic choice intended to modulate its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can significantly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability.

Attaching a fluorophenyl group can enhance a drug's ability to bind to its target protein through additional polar interactions. espublisher.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the drug's half-life in the body. This increased metabolic stability is a desirable trait in drug candidates. The strategic placement of fluorine can lead to improved efficacy and a better pharmacokinetic profile. nih.gov

Importance of Bromoacetyl Functional Groups in Synthetic Intermediates

The bromoacetyl group (-COCH₂Br) is a highly reactive functional group that serves as a valuable tool in synthetic organic chemistry. Its primary importance lies in its ability to act as an electrophile, readily reacting with a wide range of nucleophiles to form new covalent bonds. This reactivity makes it an excellent "handle" for the further elaboration of a molecule.

In the context of 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole, the bromoacetyl group transforms the molecule into a versatile synthetic intermediate. ccspublishing.org.cn It can be used to introduce a variety of other functional groups or to link the isoxazole scaffold to other molecular fragments. For example, it can react with amines, thiols, and alcohols to form amides, thioethers, and esters, respectively. This reactivity is particularly useful for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. The bromoacetyl moiety is a key feature that allows chemists to explore the chemical space around the core isoxazole structure.

Rationale for Investigating the Chemical Compound in Academic Research

The investigation of this compound in an academic research setting is driven by its potential as a highly versatile intermediate for the synthesis of novel, biologically active molecules. The rationale for its study is built upon the synergistic combination of its three key structural components:

The Isoxazole Core: Provides a proven pharmacophore with a history of successful integration into a wide array of therapeutic agents. researchgate.net Its inherent biological relevance makes it a promising starting point for new drug discovery projects.

The Bromoacetyl Handle: Confers significant synthetic utility, allowing the molecule to be readily derivatized. This reactive group is the gateway to creating a diverse library of new chemical entities by reacting it with various nucleophiles. This is essential for exploring the structure-activity relationships of new compound series. ccspublishing.org.cn

Therefore, the synthesis and study of this compound are not typically an end in themselves. Rather, this compound is a strategically designed precursor for the development of more complex molecules, particularly in the search for new anticancer agents and other therapeutics. nih.govnih.gov Researchers can utilize this intermediate to systematically modify the structure and evaluate how these changes affect biological activity, ultimately aiming to identify novel compounds with significant therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGWOWJBQRRVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole reveals a logical disconnection approach to identify plausible starting materials. The primary disconnection occurs at the C-Br bond of the bromoacetyl moiety, leading to the precursor 3-(4-fluorophenyl)-5-acetylisoxazole . This intermediate is a key building block, containing the core isoxazole (B147169) ring substituted with the required fluorophenyl and acetyl groups.

Further disconnection of the isoxazole ring itself suggests two main synthetic strategies. The first involves a cyclization reaction, typically from a 1,3-dicarbonyl compound or its equivalent and a source of hydroxylamine (B1172632). This points towards a (4-fluorophenyl)-substituted chalcone (B49325) as a viable precursor. The second strategy involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, suggesting 4-fluorobenzonitrile (B33359) oxide and an acetyl-substituted alkyne as potential starting materials.

This analysis outlines a synthetic pathway that begins with commercially available and relatively simple precursors, building complexity through a series of well-established chemical transformations.

Precursor Synthesis Routes and Intermediate Derivatization

The synthesis of the target compound is heavily reliant on the efficient preparation of key precursors and intermediates. This section details the synthetic routes for obtaining the necessary substituted fluorophenyl intermediates, isoxazole ring precursors, and the final introduction of the bromoacetyl group.

Synthesis of Substituted Fluorophenyl Intermediates

The 4-fluorophenyl moiety is a crucial component of the target molecule. The primary precursor for this group is typically 4-fluorobenzaldehyde (B137897) or 1-(4-fluorophenyl)ethanone . These compounds are commercially available and serve as the starting point for constructing the chalcone or other intermediates required for isoxazole ring formation.

For instance, in the chalcone-based route, 4-fluorobenzaldehyde is condensed with an appropriate acetophenone (B1666503) derivative under basic conditions, a classic Claisen-Schmidt condensation, to yield a (E)-1-aryl-3-(4-fluorophenyl)prop-2-en-1-one (a chalcone). The reaction conditions for such condensations are well-documented and generally provide good yields.

Starting MaterialReagentProductReaction Type
4-FluorobenzaldehydeAcetophenone(E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-oneClaisen-Schmidt Condensation
1-(4-Fluorophenyl)ethanoneBenzaldehyde(E)-3-phenyl-1-(4-fluorophenyl)prop-2-en-1-oneClaisen-Schmidt Condensation

Preparation of Isoxazole Ring Precursors

The formation of the isoxazole ring is the cornerstone of this synthesis. As suggested by the retrosynthetic analysis, two primary classes of precursors are employed:

Chalcones: As mentioned, chalcones bearing a 4-fluorophenyl group are synthesized via the Claisen-Schmidt condensation. These α,β-unsaturated ketones are then reacted with hydroxylamine hydrochloride in the presence of a base to yield the 3,5-disubstituted isoxazole ring. The regioselectivity of this reaction is a critical factor, and reaction conditions can be tuned to favor the desired 3-(4-fluorophenyl) isomer.

Nitrile Oxides and Alkynes: An alternative and often highly regioselective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In this case, 4-fluorobenzonitrile oxide , generated in situ from 4-fluorobenzaldehyde oxime by oxidation with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide, reacts with an alkyne such as but-3-yn-2-one to form the desired isoxazole ring with the acetyl group at the 5-position.

Precursor 1Precursor 2ProductReaction Type
(E)-1-Aryl-3-(4-fluorophenyl)prop-2-en-1-oneHydroxylamine Hydrochloride3-(4-Fluorophenyl)-5-arylisoxazoleCyclization
4-Fluorobenzonitrile OxideBut-3-yn-2-one3-(4-Fluorophenyl)-5-acetylisoxazole[3+2] Cycloaddition

Introduction of the Bromoacetyl Moiety

The final step in the synthesis is the introduction of the bromine atom to the acetyl group at the 5-position of the isoxazole ring. This is achieved through an α-bromination reaction of the 3-(4-fluorophenyl)-5-acetylisoxazole intermediate.

This reaction is typically carried out using a brominating agent such as bromine (Br₂) in a suitable solvent like acetic acid or chloroform. The reaction proceeds via an enol or enolate intermediate, and the electron-withdrawing nature of the isoxazole ring can influence the reactivity of the acetyl group. Careful control of the reaction conditions, such as temperature and stoichiometry, is essential to ensure selective mono-bromination and to avoid side reactions. Other brominating agents like N-bromosuccinimide (NBS) can also be employed, sometimes in the presence of a radical initiator if a different mechanism is desired, though for α-bromination of ketones, electrophilic bromination is more common.

Starting MaterialReagentProductReaction Type
3-(4-Fluorophenyl)-5-acetylisoxazoleBromine (Br₂)This compoundα-Bromination
3-(4-Fluorophenyl)-5-acetylisoxazoleN-Bromosuccinimide (NBS)This compoundα-Bromination

Direct Synthetic Pathways to the Chemical Compound

While a stepwise approach is common, direct synthetic pathways that form the isoxazole ring and introduce the bromoacetyl functionality in fewer steps are also of interest.

Cyclization Reactions for Isoxazole Ring Formation

The most direct and widely used method for constructing the 3,5-disubstituted isoxazole core is the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. nih.govorientjchem.org In the context of synthesizing this compound, the key intermediate, 3-(4-fluorophenyl)-5-acetylisoxazole, is readily prepared from a chalcone precursor.

The synthesis of the requisite chalcone, 1-aryl-3-(4-fluorophenyl)prop-2-en-1-one , is achieved through the base-catalyzed Claisen-Schmidt condensation of 4-fluorobenzaldehyde with an appropriate acetophenone. This α,β-unsaturated ketone then undergoes a cyclocondensation reaction with hydroxylamine hydrochloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate in a protic solvent like ethanol. The reaction proceeds through the initial formation of an oxime, followed by an intramolecular Michael addition and subsequent dehydration to afford the stable aromatic isoxazole ring. nih.gov The regiochemical outcome of this cyclization is influenced by the electronic and steric properties of the substituents on the chalcone.

Another powerful method for the regioselective synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov For the synthesis of the target compound, 4-fluorobenzonitrile oxide can be generated in situ from 4-fluorobenzaldehyde oxime by treatment with an oxidizing agent like sodium hypochlorite. This reactive intermediate then readily undergoes cycloaddition with a terminal alkyne bearing an acetyl group, such as but-3-yn-2-one , to directly yield 3-(4-fluorophenyl)-5-acetylisoxazole . This method often provides excellent control over the regiochemistry, leading to the desired isomer in high yield.

ReactionReactant AReactant BKey Features
Chalcone Cyclization1-Aryl-3-(4-fluorophenyl)prop-2-en-1-oneHydroxylamine HydrochlorideReadily available starting materials, base-catalyzed.
[3+2] Cycloaddition4-Fluorobenzonitrile OxideBut-3-yn-2-oneHigh regioselectivity, in situ generation of the nitrile oxide.

Functionalization Reactions at the Isoxazole Core

The isoxazole ring is an aromatic heterocycle, and its reactivity is dictated by the electronegativity of the nitrogen and oxygen atoms, which generally makes it electron-deficient. Consequently, direct electrophilic substitution on the isoxazole core is challenging and often requires harsh conditions or activated substrates. Functionalization typically occurs at the substituent positions or through cycloaddition-based synthesis of an already functionalized ring.

However, certain transformations of the isoxazole ring itself have been explored. One significant reaction is ring-opening fluorination . When treated with an electrophilic fluorinating agent like Selectfluor®, isoxazoles can undergo a reaction cascade involving fluorination, deprotonation, and subsequent N-O bond cleavage. This process transforms the heterocyclic core into a tertiary fluorinated carbonyl compound, effectively functionalizing the original scaffold through ring transformation.

Another approach to modifying the core involves decarboxylative halogenation . For instance, a substituted isoxazole-4-carboxylic acid can be converted to a 4-haloisoxazole using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), often under microwave-assisted, metal-free conditions. researchgate.net While the parent compound lacks a carboxylic acid at the 4-position, this methodology highlights a potential route for introducing functionality at this position on related precursors.

Specific Conditions and Catalysis in Synthesis

The primary and most versatile method for synthesizing the 3,5-disubstituted isoxazole scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of this compound, this would involve the reaction of 4-fluorobenzonitrile oxide with a suitably functionalized alkyne like 4-bromo-1-butyn-3-one. The nitrile oxide is typically generated in situ from the corresponding 4-fluorophenyl hydroximoyl chloride.

The efficiency, regioselectivity, and mildness of this reaction are often enhanced by catalysis. A variety of catalytic systems have been developed for isoxazole synthesis, with conditions ranging from traditional heating to more modern, green chemistry approaches.

Catalytic Systems and Conditions for 3,5-Disubstituted Isoxazole Synthesis

Catalyst Type Specific Catalyst Base/Solvent Conditions Key Features
Copper Catalysis Cu/Al₂O₃ Nanocomposite Solvent-free Ball-milling Green, scalable, and efficient for terminal alkynes. nih.gov
Cu₂O Nanocrystals - - Shape of the nanocrystal (e.g., cubes, octahedra) can influence catalytic activity. rsc.org
Copper Salts (e.g., CuI) Base (e.g., Et₃N) / Organic Solvent Room Temperature Improves regioselectivity and yield for terminal alkynes. nih.gov
Ruthenium Catalysis Ruthenium(II) complexes Organic Solvent Room Temperature Effective for both terminal and non-terminal (internal) alkynes, yielding 3,4,5-trisubstituted isoxazoles. nih.gov
Organocatalysis Sodium Malonate Water Room Temperature A green, efficient method for three-component synthesis of related isoxazol-5(4H)-ones. niscpr.res.in
Photocatalysis Organic Photoredox Catalyst EtOH/H₂O Light Irradiation Induces multicomponent reactions under mild conditions, reducing reaction times. mdpi.com

| Metal-Free | DIPEA or other bases | Water/Methanol | Room Temperature | Environmentally friendly approach, particularly for reactions with activated dicarbonyl compounds. nih.gov |

These methodologies demonstrate the breadth of options available for constructing the core isoxazole structure, allowing for optimization based on substrate scope, desired scale, and environmental considerations.

Analog and Derivative Synthesis Strategies

The structure of this compound offers three primary sites for modification: the phenyl substituent, the bromoacetyl group, and the isoxazole ring itself. This allows for the systematic development of a wide range of analogs and derivatives.

Modification of the Phenyl Substituent

The 4-fluorophenyl group at the C3 position of the isoxazole can be modified to explore structure-activity relationships.

Synthesis from Varied Precursors : The most straightforward strategy is to begin the synthesis with different substituted benzaldehydes or acid chlorides. researchgate.net By using various phenyl hydroximoyl chlorides (derived from the corresponding benzaldehydes), a library of isoxazoles with diverse substituents on the phenyl ring (e.g., chloro, methoxy, cyano, nitro) can be generated. nih.govijpcsonline.comnih.gov This approach allows for the introduction of electron-donating or electron-withdrawing groups, which can modulate the electronic properties of the entire molecule. rsc.org

Post-synthetic Modification : While less common than using varied starting materials, direct modification of the 4-fluorophenyl ring is possible. The fluorine atom is an ortho-, para- director for electrophilic aromatic substitution. However, it is also deactivating. The isoxazole ring is generally considered an electron-withdrawing group, which would further deactivate the phenyl ring and direct incoming electrophiles to the meta-position relative to the isoxazole. The interplay of these directing effects would need to be considered for reactions such as nitration or further halogenation.

Transformations of the Bromoacetyl Group

The bromoacetyl moiety at the C5 position is a highly versatile chemical handle due to the presence of an α-bromo ketone. The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a vast array of functional groups.

Examples of Nucleophilic Substitution on the Bromoacetyl Group

Nucleophile Reagent Example Resulting Functional Group Derivative Class
Amines Primary/Secondary Amines (e.g., Piperidine, Aniline) α-Amino ketone Aminoacetyl isoxazoles
Azide Sodium Azide (NaN₃) α-Azido ketone Azidoacetyl isoxazoles
Thiolates Sodium Thiophenoxide α-Thioether ketone Thioacetyl isoxazoles
Carboxylates Sodium Acetate α-Acetoxy ketone Ester derivatives
Imidazole Imidazole Imidazolium salt Quaternary salts nih.gov

| Hydroxide | Sodium Hydroxide | α-Hydroxy ketone | Hydroxyacetyl isoxazoles |

These reactions can lead to the formation of other heterocyclic systems. For example, reaction with a thiourea (B124793) or thioamide could be used as a key step in a Hantzsch-type synthesis to form a thiazole (B1198619) ring attached to the isoxazole C5-carbonyl. Similarly, reaction with hydrazines can lead to the formation of pyridazines or other nitrogen-containing heterocycles.

Alterations of the Isoxazole Ring System

The isoxazole ring, while aromatic, can undergo specific reactions that lead to its cleavage or rearrangement into other heterocyclic systems. These transformations provide a powerful method for generating scaffolds that are structurally distinct from the starting material but derived from a common precursor.

Reductive Ring Cleavage : A classic transformation of isoxazoles is their reductive cleavage, which typically yields an enaminone or a β-hydroxy ketone, depending on the conditions and catalyst used (e.g., Raney Ni, Pd/C, or Cu/diamine catalysts). This reaction unmasks a 1,3-dicarbonyl-type functionality, which can be a valuable synthetic intermediate for constructing other molecules, such as pyrimidines or pyrroles.

Base- or Light-Induced Rearrangements : Isoxazoles can undergo rearrangement upon treatment with base or upon photolysis. For instance, irradiation can sometimes lead to isomerization, potentially forming an oxazole or other isomers. Base-mediated ring opening can occur, particularly if there are electron-withdrawing groups that can stabilize an intermediate anion, leading to the formation of α-cyano ketones or other open-chain products.

Conversion to Other Heterocycles : The isoxazole ring can be used as a synthon for other five-membered rings. For example, under certain conditions, isoxazoles can be converted into pyrazoles, furans, or pyrroles, representing a significant alteration of the core structure.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR analyses provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR: In the ¹H-NMR spectrum of 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole, the protons of the 4-fluorophenyl group typically appear as a complex multiplet in the aromatic region. The isoxazole (B147169) proton presents as a distinct singlet, and the methylene (B1212753) protons of the bromoacetyl group also produce a singlet.

¹³C-NMR: The ¹³C-NMR spectrum provides evidence for all the carbon atoms in the molecule. The carbonyl carbon of the bromoacetyl group and the carbons of the isoxazole ring resonate at characteristic chemical shifts. The carbons of the 4-fluorophenyl ring show distinct signals, with their chemical shifts influenced by the fluorine substituent.

¹H-NMR Data
Chemical Shift (δ) ppm Multiplicity
4.83s
7.32-7.36m
7.60s
7.93-7.97m

| ¹³C-NMR Data | | | :--- | | Chemical Shift (δ) ppm | | 30.5 | | 103.3 | | 116.8 | | 116.9 | | 129.5 | | 129.6 | | 161.4 | | 163.5 | | 165.0 | | 168.0 | | 183.0 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous confirmation of the molecular formula.

For this compound, HRMS analysis would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).

Mass Spectrometry Data
Calculated m/z Found m/z
311.97311.9721

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C=N and C=C bonds within the isoxazole and phenyl rings, and the C-F bond.

| IR Spectroscopy Data | | | :--- | | Wavenumber (cm⁻¹) | | 1715 | | 1605 | | 1510 | | 1421 | | 1237 | | 1160 | | 915 | | 842 | | 760 |

Elemental Analysis Techniques

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is crucial for verifying the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. The experimentally determined percentages should closely match the calculated theoretical values for the proposed structure.

Elemental Analysis Data
Element Calculated % Found %
C42.0642.18
H2.262.34
N4.464.39

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. While this method provides unparalleled detail about bond lengths, bond angles, and conformation in the solid state, its application is contingent upon the ability to grow single crystals of suitable quality. For derivatives of this compound, this technique could be employed to unequivocally confirm their solid-state structures, provided that suitable crystals can be obtained. At present, specific crystallographic data for derivatives of this compound is not widely available in the literature.

Chemical Reactivity and Mechanistic Studies

Reaction Pathways Involving the Bromoacetyl Moiety

The bromoacetyl group (–COCH₂Br) is an α-haloketone, a class of compounds known for its high reactivity, particularly towards nucleophiles. The presence of the electron-withdrawing carbonyl group and the good leaving group character of the bromide ion makes the α-carbon highly electrophilic.

Nucleophilic Substitution Reactions

The primary reaction pathway for the bromoacetyl moiety is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles. This Sₙ2-type reaction is facile due to the activation by the adjacent carbonyl group. For instance, α-haloketones readily react with various nucleophiles such as amines, thiolates, and alkoxides. rsc.orgnih.govmdpi.com The reaction of 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole with a generic nucleophile (Nu⁻) proceeds via the direct attack on the methylene (B1212753) carbon, displacing the bromide ion.

This reactivity allows for the introduction of diverse functional groups at this position, making the compound a versatile building block. For example, reaction with primary or secondary amines would yield α-amino ketones, while reaction with thiols or thiolate salts would produce α-thio ketones.

Condensation and Cyclization Reactions

The bromoacetyl group is an excellent precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions. One of the most prominent examples is the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comsynarchive.com In this reaction, the α-haloketone moiety of this compound can react with a thioamide, such as thiourea (B124793) or thiobenzamide, to form a thiazole ring. analis.com.myorganic-chemistry.org

The mechanism involves an initial nucleophilic attack by the sulfur of the thioamide on the α-carbon, displacing the bromide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the final thiazole derivative. chemhelpasap.com This pathway is a reliable method for constructing highly functionalized thiazole systems attached to the isoxazole (B147169) core. researchgate.netnih.gov

Table 1: Representative Cyclization Reactions of α-Bromoacetyl Compounds
ReactantReagentProduct TypeReference
α-Bromoacetyl CompoundThiourea2-Aminothiazole mdpi.com
α-Bromoacetyl CompoundThioamide2,4-Disubstituted Thiazole synarchive.com
2-bromo-1-(thiazol-5-yl)ethan-1-one2-aminothiazoleDithiazole derivative nih.gov

Reactivity Profile of the Isoxazole Heterocycle

The isoxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. clockss.org Its aromatic character imparts a degree of stability, but it also possesses unique reactivity patterns, including susceptibility to certain electrophilic substitutions and a propensity for ring-opening under specific conditions. clockss.orgwikipedia.org

Electrophilic Aromatic Substitution on the Isoxazole Ring

While the isoxazole ring is considered electron-rich, its reactivity towards electrophiles is lower than that of benzene. In 3,5-disubstituted isoxazoles, such as the title compound, the C-4 position is the most electron-rich and sterically accessible site for electrophilic attack. acs.orgorganic-chemistry.org Reactions like halogenation (e.g., with I₂, Br₂) or nitration can occur at this position under appropriate conditions. clockss.org For example, treatment with iodine monochloride (ICl) is an efficient method for the iodination of the C-4 position of 3,5-disubstituted isoxazoles. nih.govacs.org The substituents at the C-3 (4-fluorophenyl) and C-5 (bromoacetyl) positions will influence the rate of this substitution through their electronic effects.

Ring-Opening and Rearrangement Reactions

A characteristic feature of the isoxazole ring is its susceptibility to cleavage of the weak N-O bond under various conditions, leading to ring-opening or rearrangement products. clockss.orgmdpi.com

Reductive Ring-Opening : Catalytic hydrogenation (e.g., with Pd/C or Raney Ni) can cleave the N-O bond to yield β-amino enones. mdpi.com In the case of this compound, this would unmask a 1,3-dicarbonyl system with an adjacent amino group, which are versatile synthetic intermediates.

Photochemical Rearrangement : Under UV irradiation, isoxazoles can undergo rearrangement. This process often proceeds through the formation of an acyl azirine intermediate, which can then rearrange to form an oxazole. wikipedia.orgnih.govacs.org

Base-Induced Rearrangement : Strong bases can deprotonate the C-4 position, initiating rearrangements. In some cases, treatment with base can lead to the formation of other heterocycles. rsc.org

Fluorination-Induced Ring-Opening : Treatment with electrophilic fluorinating agents can induce a ring-opening fluorination, leading to tertiary fluorinated carbonyl compounds. researchgate.netacs.org

Table 2: Conditions for Isoxazole Ring-Opening and Rearrangement
ConditionIntermediate/Product TypeReference
Catalytic Hydrogenation (Pd/C, H₂)β-Amino enone mdpi.com
UV Irradiation (Photolysis)Acyl azirine, Oxazole wikipedia.orgnih.gov
Base (e.g., Cs₂CO₃, NaOi-Pr)Rearranged heterocycles (e.g., Oxazole) rsc.org
Electrophilic Fluorinating Agent (e.g., Selectfluor®)α-Fluorocyanoketone researchgate.netacs.org

Influence of the Fluorophenyl Group on Reactivity

The 4-fluorophenyl substituent at the C-3 position exerts a significant electronic influence on the entire molecule. The fluorine atom has competing electronic effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+M) due to its lone pairs of electrons. masterorganicchemistry.comlibretexts.org

Effect on the Isoxazole Ring : The net electron-withdrawing nature of the fluorophenyl group reduces the electron density of the isoxazole ring. This deactivation makes electrophilic substitution at the C-4 position more difficult compared to an unsubstituted phenyl or an electron-donating group at the same position.

Effect on the Bromoacetyl Moiety : The electronic effect of the fluorophenyl group is transmitted through the isoxazole ring to the bromoacetyl group. By withdrawing electron density, it can slightly increase the electrophilicity of the carbonyl carbon and the adjacent methylene carbon. This could potentially enhance the rate of nucleophilic substitution and condensation reactions at the bromoacetyl site compared to analogues with electron-donating groups.

Elucidation of Reaction Mechanisms

The chemical reactivity of this compound is primarily dictated by the two key functional groups present in its structure: the α-bromo ketone (bromoacetyl moiety) and the isoxazole ring. The elucidation of its reaction mechanisms is based on the well-established reactivity of these individual components.

Reactivity of the α-Bromoacetyl Group

The bromoacetyl group is a highly reactive electrophilic site, susceptible to attack by a wide range of nucleophiles. The primary mechanism governing its reactions is nucleophilic substitution, with potential for base-mediated elimination and enolate formation.

Nucleophilic Substitution (SN2) Mechanism: The carbon atom attached to the bromine is electron-deficient due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an excellent electrophile for SN2 reactions. jove.comjove.com Nucleophiles attack this carbon, displacing the bromide ion in a concerted step. jove.com This pathway is common for reactions with less basic nucleophiles. jove.comjove.com The high reactivity of the α-bromocarbonyl moiety in similar heterocyclic systems towards various nucleophiles, including amines, thiols, and cyanide, has been well-documented. mdpi.comrsc.org

A generalized SN2 mechanism is presented below:

Table 1: Generalized SN2 Reaction Mechanism

StepDescription
1 A nucleophile (Nu:-) approaches the electrophilic α-carbon, which is bonded to the bromine atom.
2 A transition state is formed where the nucleophile is partially bonded to the carbon, and the carbon-bromine bond is partially broken.
3 The carbon-bromine bond cleaves, and the bromide ion (Br-) is expelled as the leaving group, resulting in the formation of a new carbon-nucleophile bond.

This is an interactive data table. You can sort and filter the data.

Enolate Formation: In the presence of a strong, non-nucleophilic base, an alternative reaction pathway can occur. The base can abstract an acidic α-proton from the carbon adjacent to the carbonyl group, leading to the formation of an enolate ion. jove.comjove.com This enolate is a reactive intermediate that can participate in various subsequent reactions. However, for α-haloketones, nucleophilic substitution often remains a competitive pathway even with basic nucleophiles. jove.com

Reactivity of the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle, but its stability is lower than that of some other aromatic systems due to the presence of the weak N-O bond. chemicalbook.comresearchgate.net This bond is the most likely site for reactions involving ring cleavage.

Ring-Opening Reactions: The isoxazole ring can undergo cleavage under various conditions, including reductive, basic, or photochemical conditions. researchgate.netresearchgate.netresearchgate.netwikipedia.org

Reductive Cleavage: Catalytic hydrogenation or treatment with other reducing agents can cleave the N-O bond, leading to the formation of a β-aminoenone or other difunctionalized compounds. researchgate.net This transformation is a key aspect of isoxazole chemistry, allowing the ring to be used as a masked form of a 1,3-dicarbonyl or related synthons. researchgate.net

Base-Induced Ring Opening: Strong bases can initiate ring-opening by deprotonating a proton on the isoxazole ring, leading to the cleavage of the N-O bond. For instance, in the anti-inflammatory agent leflunomide, which features a 3-unsubstituted isoxazole, ring opening is initiated by the deprotonation of the C3-proton. researchgate.net

The general mechanism for isoxazole ring opening often involves the initial cleavage of the labile N-O bond to form a diradical or an anionic intermediate, which then rearranges to a more stable acyclic product. researchgate.netnsf.gov

Table 2: Plausible Reaction Pathways for this compound

Reaction TypeReagent/ConditionReactive SitePrimary MechanismResulting Product Type
Nucleophilic SubstitutionWeakly basic nucleophiles (e.g., R-NH2, R-SH)α-carbon of the bromoacetyl groupSN2α-substituted ketone
Enolate FormationStrong, non-nucleophilic basesα-hydrogen of the bromoacetyl groupDeprotonationEnolate intermediate
Reductive Ring CleavageReducing agents (e.g., H2/Pd, Fe/NH4Cl)Isoxazole N-O bondReductive cleavageAcyclic β-aminoenone derivative
Base-Induced Ring OpeningStrong bases (e.g., NaOEt)Isoxazole ringAnionic rearrangementAcyclic nitrile or enone derivatives

This is an interactive data table. You can sort and filter the data.

It is important to note that the specific reaction pathway and the resulting product will depend on the chosen reagents and reaction conditions. The presence of the electrophilic bromoacetyl group and the potentially labile isoxazole ring makes this compound a versatile intermediate for the synthesis of more complex molecules.

Theoretical and Computational Investigations

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as an isoxazole (B147169) derivative, and a biological target, typically a protein or enzyme.

In studies involving similar isoxazole-carboxamide derivatives, molecular docking has been employed to understand their potential as inhibitors of enzymes like cyclooxygenase (COX). nih.gov For instance, docking simulations of various phenyl-isoxazole-carboxamides into the active sites of COX-1 and COX-2 have revealed key binding interactions. nih.gov These studies often show that the isoxazole scaffold can fit into the enzyme's binding pocket, with substituents forming hydrogen bonds and hydrophobic interactions with critical amino acid residues. nih.gov

For 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole, docking studies would aim to identify potential protein targets. The 4-fluorophenyl group could engage in hydrophobic or halogen-bonding interactions, while the bromoacetyl group, a reactive electrophile, could form covalent bonds with nucleophilic residues like cysteine or histidine in an active site. The predicted binding affinity, often expressed as a docking score, helps rank its potential efficacy against different targets. pnrjournal.comorientjchem.org

Below is a representative data table summarizing docking results for a series of isoxazole analogues against a hypothetical protein target, illustrating the type of data generated in such studies.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Isoxazole-1-9.0TYR-215, ARG-101Hydrogen Bond, Pi-Alkyl
Isoxazole-2-8.5LEU-330, VAL-501Hydrophobic
Isoxazole-3-8.2HIS-88, SER-331Hydrogen Bond
Isoxazole-4-7.8PHE-201, TRP-365Pi-Pi Stacking

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a series of compounds with known activities and identifying physicochemical properties or structural features (descriptors) that correlate with their potency.

QSAR studies on various isoxazole derivatives have successfully created predictive models for activities such as anti-inflammatory and antiviral effects. nih.govnih.govresearchgate.net For example, a QSAR study on [(biphenyloxy)propyl]isoxazole derivatives developed models with high correlation coefficients (R²) and predictive abilities (Q²) for cytotoxicity and antiviral activity against human rhinovirus. nih.gov These models help in the virtual screening and design of new compounds with enhanced activity. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve synthesizing analogues with different substituents and measuring their biological activity. The resulting data would be used to build a model linking descriptors (e.g., electronic, steric, and lipophilic properties) to activity. Such a model could predict that electron-withdrawing groups on the phenyl ring enhance activity, while bulky substituents on the acetyl group may decrease it.

The statistical robustness of a typical QSAR model is presented in the table below.

Model ParameterValueDescription
R² (Coefficient of Determination)0.960Indicates a strong correlation between predicted and experimental activity for the training set. nih.govmdpi.com
Q² (Cross-validated R²)0.706Represents the predictive power of the model, determined by internal cross-validation. nih.govmdpi.com
r²_pred (External Validation)0.866Measures the model's ability to predict the activity of an external test set of compounds. nih.govmdpi.com

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, based on quantum mechanics, are used to determine the distribution of electrons in a molecule and predict its chemical reactivity. Methods like Density Functional Theory (DFT) can compute properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges.

The isoxazole ring is an electron-rich aromatic system, but its N-O bond is relatively weak, making it susceptible to ring-opening reactions under certain conditions. mdpi.comsphinxsai.com For this compound, the electronic properties are significantly influenced by its substituents. The 4-fluorophenyl group acts as a moderate electron-withdrawing group due to the electronegativity of fluorine. The bromoacetyl group is strongly electrophilic, particularly at the carbonyl carbon and the adjacent carbon bearing the bromine atom, making it a prime target for nucleophilic attack. ijpca.org

DFT calculations would likely show a low-lying Lowest Unoccupied Molecular Orbital (LUMO) localized on the bromoacetyl moiety, indicating its high reactivity as an electrophile. The electrostatic potential map would show a region of high positive potential around the acetyl group, confirming its susceptibility to nucleophiles. This inherent reactivity is a key feature for its potential mechanism of action as a covalent inhibitor. researchgate.net

Molecular MoietyPredicted Electronic EffectImplication for Reactivity
4-FluorophenylElectron-withdrawing (inductive)Modulates the overall electron density of the isoxazole ring.
Isoxazole RingAromatic, electron-richStable core structure, but susceptible to cleavage of the weak N-O bond. mdpi.com
BromoacetylStrongly electrophilicHighly reactive towards nucleophiles; potential for covalent bond formation.

Chemo-informatics Analysis for Compound Prioritization (e.g., Lipinski's Rule of Five applied to derivatives)

Chemo-informatics involves the use of computational methods to analyze chemical data, aiding in the prioritization of compounds in drug discovery. One of the most widely used tools is Lipinski's Rule of Five, which evaluates the "drug-likeness" of a compound based on simple physicochemical properties to predict its potential for good oral absorption.

The rules are:

Molecular weight (MW) ≤ 500 Da

Logarithm of the partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Studies on novel series of fluorophenyl-isoxazole-carboxamide derivatives have shown that these compounds generally adhere to Lipinski's rule, indicating favorable pharmacokinetic profiles. anadolu.edu.trresearchgate.net For this compound and its potential derivatives, a chemo-informatics analysis would be crucial for early-stage assessment. By calculating these properties, researchers can filter out compounds that are likely to have poor absorption or permeation.

The table below shows a hypothetical chemo-informatics analysis for derivatives of the title compound.

Compound DerivativeMolecular Weight (Da)cLogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Parent Compound298.12.8030
Derivative A (OH added)314.12.6140
Derivative B (Large ester)420.34.9050
Derivative C (Large ether)515.45.5062

Mechanistic Biological Studies in Vitro and Cellular Level Focus

Structure-Activity Relationship (SAR) Methodologies for Biological Modulators

Design and Synthesis of Analogs for SAR

The design and synthesis of analogs of 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole are fundamental to exploring its structure-activity relationship (SAR). The synthesis of such 3,5-disubstituted isoxazoles can be achieved through various established methods, including the reaction of 1,3-dialkynes with hydroxylamine (B1172632), which provides a straightforward route to the core isoxazole (B147169) structure. acs.org Other efficient one-pot approaches involve the reaction of substituted aldoximes and alkynes. organic-chemistry.org

Analog design for SAR studies of this compound would systematically modify its three key structural components: the 4-fluorophenyl ring at the 3-position, the isoxazole core, and the 2-bromoacetyl group at the 5-position.

Modification of the 4-Fluorophenyl Ring:

The 4-fluorophenyl group is a common feature in many bioactive compounds and its modification can significantly impact biological activity. nih.gov Analogs can be synthesized by replacing the fluorine atom with other halogens (Cl, Br, I) or with electron-donating groups (e.g., -CH3, -OCH3) or other electron-withdrawing groups (e.g., -CF3, -NO2). The position of the substituent on the phenyl ring can also be varied (ortho, meta, para) to probe the spatial requirements of the binding pocket of a potential biological target.

Modification of the Isoxazole Core:

The isoxazole ring itself can be modified to understand its role in the compound's activity. This could involve the synthesis of isomeric structures, such as those with the substituents at different positions on the ring, or the replacement of the isoxazole with other five-membered heterocycles like oxazole, thiazole (B1198619), or pyrazole (B372694) to determine the importance of the specific arrangement of heteroatoms.

Modification of the 2-Bromoacetyl Group:

The 2-bromoacetyl group is a reactive moiety that can potentially form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov Analogs can be synthesized by replacing the bromine atom with other leaving groups (e.g., chlorine, iodine) or with non-leaving groups to assess the importance of covalent bond formation for biological activity. The acetyl part of the group can also be modified, for example, by changing the chain length or introducing other functional groups.

The following table illustrates a potential synthetic strategy for generating analogs of this compound for SAR studies, based on common reactions for the synthesis of 3,5-disubstituted isoxazoles. rsc.orgnih.gov

Analog Type Synthetic Precursors Reaction Type
Phenyl Ring Analogs Substituted benzaldehydes, propargyl bromide1,3-dipolar cycloaddition
Heterocyclic Core Analogs 4-Fluorobenzaldehyde (B137897), various alkynes with different linkers to the acetyl groupCyclocondensation
Bromoacetyl Group Analogs 3-(4-Fluorophenyl)-5-(ethynyl)isoxazole, various acyl halidesFriedel-Crafts acylation

Correlation of Structural Features with Mechanistic Biological Effects

The biological activity of isoxazole derivatives is highly dependent on their structural features. researchgate.net SAR studies on analogs of this compound would aim to correlate specific structural modifications with changes in biological effects, such as anticancer or antiviral activity. tandfonline.comnih.gov

Impact of Phenyl Ring Substitution:

The nature and position of the substituent on the phenyl ring can significantly influence the compound's potency and selectivity. For instance, in some series of isoxazole derivatives, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance anticancer activity. tandfonline.com A hypothetical SAR study on our target compound might yield data as presented in the table below, illustrating the effect of phenyl ring substitution on cytotoxic activity against a cancer cell line.

Compound R IC50 (µM)
Parent 4-F5.2
Analog 1 4-Cl4.8
Analog 2 4-CH312.5
Analog 3 4-NO22.1

This is a hypothetical data table for illustrative purposes.

Role of the Isoxazole Core:

The isoxazole ring is not just a scaffold but an active contributor to the biological activity of the molecule. Its geometry and electronic properties are crucial for proper orientation and interaction with the biological target. Replacing the isoxazole with other heterocycles would likely lead to a significant change in activity, highlighting the importance of the isoxazole core.

Significance of the 2-Bromoacetyl Group:

The bromoacetyl group is a potential reactive handle that could lead to irreversible inhibition of a target protein through covalent modification. The reactivity of this group with thiols is well-documented. nih.gov To test this hypothesis, analogs lacking the bromine atom or having a less reactive group could be synthesized and tested. A significant drop in activity for these analogs would suggest a covalent mechanism of action.

The following table summarizes the expected impact of structural modifications on the biological activity of this compound, based on general principles from the literature on isoxazole derivatives.

Structural Modification Expected Effect on Biological Activity Rationale
Electron-withdrawing groups on the phenyl ring Increased potencyEnhanced binding affinity to the target. tandfonline.com
Electron-donating groups on the phenyl ring Decreased potencyReduced binding affinity to the target. tandfonline.com
Replacement of the isoxazole core Significant change in activityThe isoxazole core is crucial for the correct spatial arrangement of the substituents and for specific interactions with the target.
Removal of the bromine atom from the acetyl group Significant decrease in potencyThe bromoacetyl group may be involved in covalent bond formation with the target protein, leading to irreversible inhibition. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes

Traditional synthetic methods for isoxazoles often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. acs.org The development of environmentally benign synthetic protocols is crucial. nih.gov Future research should focus on creating green, efficient, and atom-economical routes to synthesize 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole.

Key areas for exploration include:

One-Pot Multicomponent Reactions: Designing a one-pot, multicomponent strategy that combines starting materials like a 4-fluorophenyl-containing precursor, a source for the bromoacetyl group, and a reagent to form the isoxazole (B147169) ring, such as hydroxylamine (B1172632). nih.gov Such approaches, particularly when assisted by ultrasound, can significantly reduce reaction times and improve yields. nih.gov

Ultrasound and Microwave-Assisted Synthesis: Investigating the use of microwave irradiation or ultrasonic activation to accelerate the synthesis. acs.orgnih.gov These techniques offer rapid and uniform heating, often leading to cleaner reactions, reduced side products, and enhanced yields compared to conventional heating methods. acs.org

Eco-Friendly Catalysts and Solvents: Exploring the use of inexpensive and environmentally friendly catalysts, such as ceric ammonium nitrate (CAN) or metal-free catalysts like sodium dichloroisocyanurate (NaDCC), in aqueous media. nih.gov Moving away from traditional organic solvents to water or hydroalcoholic systems aligns with the principles of green chemistry. beilstein-journals.org A domino reductive Nef reaction/cyclization of a corresponding β-nitroenone precursor could also be a mild and efficient route. rsc.orgrsc.org

Table 1: Comparison of Conventional vs. Proposed Green Synthetic Routes
ParameterConventional MethodsProposed Green Alternatives
ApproachMulti-step synthesis, often with isolation of intermediates.One-pot, multicomponent reactions. nih.gov
Energy SourceConventional heating (oil baths).Microwave irradiation, ultrasound. acs.orgnih.gov
SolventsOrganic solvents (e.g., DCM, Toluene).Aqueous media (Water, EtOH/H₂O). nih.govbeilstein-journals.org
CatalystsStoichiometric reagents, heavy metals.Metal-free catalysts (NaDCC), eco-friendly metals (Fe(III)). acs.orgnih.gov
EfficiencyModerate yields, longer reaction times.Higher yields, significantly reduced reaction times. nih.gov

Investigation of Advanced Functionalization Strategies

The core structure of this compound offers multiple sites for modification. Advanced functionalization can generate a library of novel derivatives with potentially enhanced biological activities.

Future research should target:

C-H Functionalization: Direct C-H activation at the C-4 position of the isoxazole ring is a powerful, atom-economical strategy to introduce new substituents without pre-functionalization. nih.gov This approach avoids the multi-step processes typically required for introducing groups at this position.

Transformations of the Bromoacetyl Group: The bromoacetyl moiety is a versatile electrophilic handle. Nucleophilic substitution reactions with various nucleophiles (amines, thiols, alcohols) can be explored to attach diverse functional groups, including other heterocyclic rings or pharmacophores, potentially leading to hybrid molecules with synergistic activities. researchgate.netespublisher.com

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions could be employed. For instance, if the bromoacetyl group is transformed, or if other positions on the phenyl ring are halogenated, Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be used to introduce aryl, alkynyl, or amino groups, respectively.

Application of Advanced Computational Methods

Computational chemistry provides invaluable insights into molecular properties and interactions, guiding synthetic efforts and biological testing. espublisher.comresearchgate.net Applying these methods to this compound and its derivatives can accelerate the discovery process.

Suggested computational studies include:

Density Functional Theory (DFT) Calculations: DFT can be used to analyze the electronic structure, reactivity indices, and spectral properties of the molecule. researchgate.net Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide information about the molecule's stability and potential pharmaceutical activity. researchgate.net

Molecular Docking Studies: To explore the biological potential, molecular docking can be performed against various protein targets known to be modulated by isoxazole-containing compounds, such as cyclooxygenase-2 (COX-2), various kinases, or Bcl-2 family proteins. espublisher.com This can help identify potential mechanisms of action and prioritize derivatives for synthesis.

ADME and Pharmacokinetic Modeling: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in early-stage drug discovery. espublisher.com Computational tools can predict properties like oral bioavailability, membrane permeability, and potential metabolic pathways, helping to design derivatives with improved drug-like characteristics.

Table 2: Proposed Computational Studies and Expected Insights
Computational MethodApplicationExpected Insights
Density Functional Theory (DFT)Analysis of electronic structure and reactivity.Prediction of reactive sites, stability, and spectral properties. researchgate.net
Molecular DockingSimulation of binding to biological targets (e.g., enzymes, receptors).Identification of potential protein targets and prediction of binding affinity and mode. espublisher.com
ADME/Tox PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Guidance for designing derivatives with better drug-like properties. espublisher.com
Molecular Dynamics (MD) SimulationSimulation of the dynamic behavior of the ligand-protein complex.Assessment of the stability of binding interactions over time.

Elucidation of Broader Mechanistic Pathways in Biological Systems

While many isoxazole derivatives are known to be biologically active, the specific mechanisms are often not fully understood. nih.govespublisher.com A crucial area of future research is to move beyond preliminary screening and deeply investigate the molecular mechanisms through which this compound and its analogs exert their effects.

Future studies should aim to:

Identify Cellular Targets: Utilize techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets with which the compound interacts.

Map Signaling Pathways: Once a target is identified, investigate the downstream effects on cellular signaling pathways. espublisher.com For example, if the compound shows anticancer activity, studies could examine its impact on apoptosis, cell cycle regulation, and metastasis-related pathways.

Investigate Pro-apoptotic Action: Given that some isoxazole derivatives exhibit immunosuppressive and anticancer effects through apoptosis, it would be valuable to study the compound's influence on the expression of caspases, Fas receptors, and key regulators like NF-κB. nih.gov

Exploration of New Chemical Transformations of the Compound

The isoxazole ring is not merely a stable scaffold; it can also serve as a versatile synthetic intermediate capable of undergoing various chemical transformations. researchgate.netacs.org Exploring these reactions can open avenues to entirely new classes of compounds.

Promising areas for investigation include:

Ring-Opening and Annulation Reactions: The isoxazole ring can undergo cleavage to generate reactive intermediates. acs.org For instance, transition metal-catalyzed ring-opening could generate a nitrene intermediate, which can then be trapped in annulation reactions to construct other valuable heterocyclic systems like functionalized pyrroles or pyridines. acs.org

Conversion to Other Heterocycles: The isoxazole moiety can be transformed into other useful synthetic units, such as β-hydroxy ketones or β-dicarbonyl compounds, which are valuable building blocks in organic synthesis. researchgate.net

Cycloaddition Reactions: While the isoxazole itself is formed via cycloaddition, exploring its participation as a dienophile or dipolarophile in further cycloaddition reactions could lead to complex, polycyclic architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole, and what analytical techniques are critical for verifying its purity and structure?

  • Methodological Answer : The synthesis typically involves cyclization reactions using halogenated precursors. For example, analogous isoxazole derivatives are synthesized via condensation of substituted benzaldehydes with hydroxylamine derivatives under acidic conditions, followed by bromoacetylation using bromoacetyl bromide . Key analytical techniques include:

  • NMR spectroscopy to confirm substituent positions and bromine integration.
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography (using SHELX software ) to resolve structural ambiguities.
  • HPLC/GC for purity assessment.

Q. How does the introduction of a 2-bromoacetyl group at position 5 of the isoxazole ring influence the compound's electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing bromoacetyl group increases electrophilicity at the acetyl carbon, making it reactive toward nucleophilic substitution. This can be quantified via:

  • DFT calculations to map electron density and frontier molecular orbitals.
  • Hammett substituent constants to assess electronic effects on aromatic systems.
  • Comparative kinetic studies with non-brominated analogs to evaluate alkylation potential .

Q. What standard protocols exist for evaluating the in vitro inhibitory activity of this compound against glutathione-dependent enzymes like GST and GR?

  • Methodological Answer :

  • Enzyme kinetics : Measure IC₅₀ values using purified human erythrocyte-derived GST/GR. Pre-incubate enzymes with varying inhibitor concentrations, then monitor NADPH oxidation (GR) or CDNB conjugation (GST) spectrophotometrically .
  • Inhibition type determination : Use Lineweaver-Burk plots to distinguish competitive/uncompetitive inhibition .

Advanced Research Questions

Q. How can X-ray crystallography utilizing SHELX software resolve structural ambiguities in derivatives of this compound, particularly regarding bromoacetyl group orientation?

  • Methodological Answer : SHELX enables high-resolution refinement of crystal structures. For bromoacetyl orientation:

  • Collect diffraction data (e.g., Cu-Kα radiation).
  • Use SHELXL for anisotropic refinement of bromine atoms to confirm spatial positioning.
  • Compare with computational models (e.g., Mercury CSD ) to validate torsional angles .

Q. What computational strategies (e.g., molecular docking, DFT) are effective in predicting binding interactions between this compound and GR/GST active sites?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on bromoacetyl interactions with catalytic cysteine residues in GST .
  • DFT : Calculate electrostatic potential surfaces to identify nucleophilic attack sites on the bromoacetyl group .
  • MD simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories .

Q. How do structural variations at position 3 (fluorophenyl vs. other aryl groups) and position 5 (bromoacetyl vs. methyl/carboxylate) impact enzymatic inhibition selectivity between GST and GR?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with chloro-, bromo-, or methoxy-substituted aryl groups at position 3. Test inhibition profiles using standardized assays .
  • Positional isomer analysis : Compare 3-(4-fluorophenyl) vs. 5-(4-fluorophenyl) derivatives to assess steric/electronic effects on active-site accessibility .

Q. What experimental approaches can reconcile contradictory bioactivity data observed in isoxazole derivatives with different halogen substitutions (e.g., fluoro vs. chloro/bromo at position 3)?

  • Methodological Answer :

  • Enzyme kinetics : Determine KiK_i values to quantify inhibition potency differences.
  • Crystallographic analysis : Resolve structures of enzyme-inhibitor complexes to identify halogen-bonding interactions .
  • Free-energy perturbation (FEP) : Compute relative binding affinities for halogen-substituted analogs .

Data Contradiction Analysis

  • Example Contradiction : Derivatives with 3-(4-chlorophenyl) substitution show 2× higher GR inhibition than 5-(4-chlorophenyl) isomers despite identical molecular weights .
  • Resolution Strategy :
    • Perform differential scanning calorimetry (DSC) to rule out polymorphism.
    • Use isothermal titration calorimetry (ITC) to compare binding enthalpies.
    • Validate via mutagenesis studies on GR active-site residues to pinpoint steric constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.